

Technical Guide: Spectral Analysis of (3-(Piperidin-1-yl)phenyl)boronic acid

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Compound of Interest

Compound Name: (3-(Piperidin-1-yl)phenyl)boronic acid

Cat. No.: B1319990

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **(3-(Piperidin-1-yl)phenyl)boronic acid**, a valuable building block in organic synthesis and drug discovery. The document outlines representative Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) data, along with detailed experimental protocols for the synthesis and characterization of this compound.

Introduction

(3-(Piperidin-1-yl)phenyl)boronic acid is an organic compound featuring a phenylboronic acid moiety substituted with a piperidine group. This structure makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Such compounds are of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. A thorough understanding of its spectral characteristics is crucial for its proper identification, purity assessment, and utilization in synthetic applications.

Spectral Data

Disclaimer: The following spectral data is representative and intended for illustrative purposes. Actual experimental values may vary based on the specific conditions, instrumentation, and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For **(3-(Piperidin-1-yl)phenyl)boronic acid**, ^1H , ^{13}C , and ^{11}B NMR are particularly informative.

Table 1: Representative ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85	s (br)	2H	$\text{B}(\text{OH})_2$
7.20	t, $J = 7.8 \text{ Hz}$	1H	Ar-H
7.10	d, $J = 7.6 \text{ Hz}$	1H	Ar-H
7.05	s	1H	Ar-H
6.80	d, $J = 8.0 \text{ Hz}$	1H	Ar-H
3.15	t, $J = 5.5 \text{ Hz}$	4H	N- CH_2 (piperidine)
1.65	m	4H	CH_2 (piperidine)
1.50	m	2H	CH_2 (piperidine)

Table 2: Representative ^{13}C NMR Data (125 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
152.0	Ar-C-N
135.0 (br)	Ar-C-B
128.5	Ar-CH
118.0	Ar-CH
117.5	Ar-CH
115.0	Ar-CH
50.0	N-CH ₂ (piperidine)
25.5	CH ₂ (piperidine)
24.0	CH ₂ (piperidine)

Note: The carbon atom attached to the boron (Ar-C-B) often exhibits a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key analytical technique for determining the purity of **(3-(Piperidin-1-yl)phenyl)boronic acid**. A typical reverse-phase method is outlined below.

Table 3: Representative HPLC Method

Parameter	Value
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase A	0.1% Trifluoroacetic acid in Water
Mobile Phase B	0.1% Trifluoroacetic acid in Acetonitrile
Gradient	10% to 90% B over 10 minutes
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Retention Time	~ 4.5 - 5.5 min (highly dependent on the exact system)

Experimental Protocols

Synthesis of (3-(Piperidin-1-yl)phenyl)boronic acid

A plausible synthetic route involves the Miyaura borylation of 3-bromo-N,N-pentamethylethaniline.

Materials:

- 3-bromo-N,N-pentamethylethaniline
- Bis(pinacolato)diboron (B_2pin_2)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$)
- Potassium acetate (KOAc)
- 1,4-Dioxane (anhydrous)
- Hydrochloric acid (1 M)
- Ethyl acetate
- Hexane

- Magnesium sulfate (MgSO_4)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-bromo-N,N-pentamethylethaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl_2 (0.03 eq).
- Add anhydrous 1,4-dioxane to the flask.
- Heat the reaction mixture at 80-90 °C and stir for 12-16 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter and concentrate the solution under reduced pressure to obtain the crude pinacol ester.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
- To deprotect the boronic ester, dissolve the purified product in a suitable solvent system (e.g., acetone/water) and treat with an aqueous acid (e.g., 1 M HCl) or a diol exchange resin.
- Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
- Extract the product into an organic solvent, dry, and concentrate to yield **(3-(Piperidin-1-yl)phenyl)boronic acid**.

NMR Sample Preparation and Analysis

Sample Preparation:

- Weigh 5-10 mg of **(3-(Piperidin-1-yl)phenyl)boronic acid** into a clean, dry NMR tube.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
- Cap the NMR tube and gently sonicate or vortex to ensure complete dissolution.

Instrumental Analysis:

- ¹H NMR: Acquire the spectrum on a 400 or 500 MHz spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
- ¹³C NMR: Acquire the spectrum on the same instrument, typically at 100 or 125 MHz. A proton-decoupled experiment is standard. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (e.g., 5 seconds) and a larger number of scans may be necessary to observe all signals, especially the carbon attached to boron.
- ¹¹B NMR: This can provide information about the trivalent or tetravalent nature of the boron atom. A typical spectrum would be acquired on a compatible spectrometer.

HPLC Sample Preparation and Analysis

Sample Preparation:

- Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a working concentration of about 0.1 mg/mL for analysis.
- Filter the final solution through a 0.45 µm syringe filter before injection.

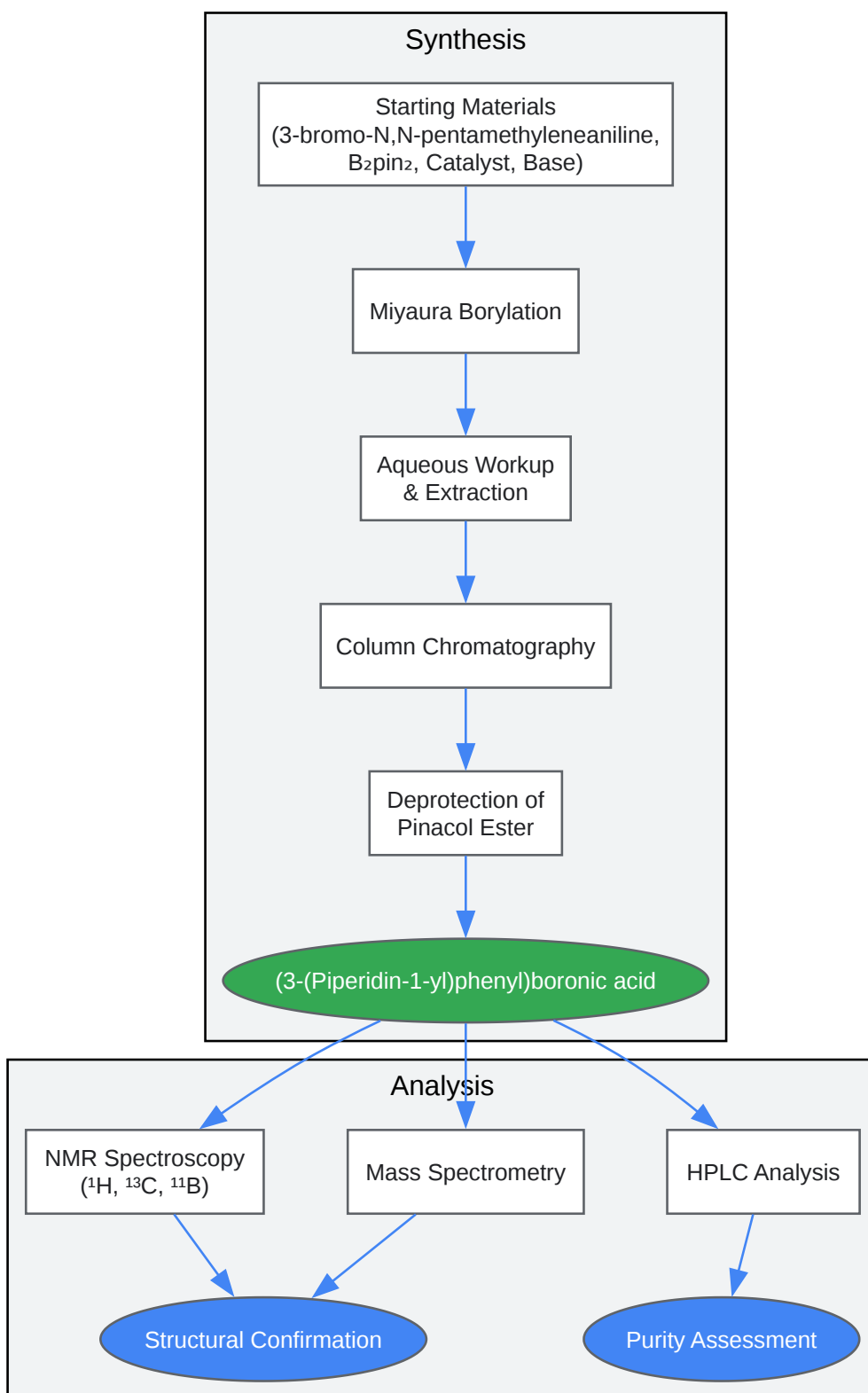
Instrumental Analysis:

- Equilibrate the HPLC system with the initial mobile phase conditions.
- Inject 5-10 µL of the prepared sample.
- Run the gradient method as described in Table 3.

- Analyze the resulting chromatogram for the main peak and any impurities. The peak area percentage can be used to determine the purity of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **(3-(Piperidin-1-yl)phenyl)boronic acid**.



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Caption: Workflow for the synthesis and analysis of an arylboronic acid.

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